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Compound of Interest

Compound Name: 2,4-Dichlorocinnamic acid

Cat. No.: B071971 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dichlorocinnamic acid, a compound of interest for researchers, scientists, and professionals

in drug development. This document details the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental

protocols for these analytical techniques.

Molecular Structure and Properties
2,4-Dichlorocinnamic acid is a derivative of cinnamic acid with two chlorine atoms substituted

on the phenyl ring. The structure and basic properties are fundamental for the interpretation of

its spectroscopic data.

Property Value

Chemical Formula C₉H₆Cl₂O₂[1][2]

Molecular Weight 217.05 g/mol [1][2]

IUPAC Name (E)-3-(2,4-dichlorophenyl)prop-2-enoic acid[1]

CAS Number 20595-45-3 (for the (Z)-isomer)[2]
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The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 2,4-Dichlorocinnamic acid. These values are based on the

analysis of related cinnamic acid derivatives and spectral prediction tools, as direct

experimental data is not readily available in a complete, published format.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and

carboxylic acid protons. The large coupling constant (J) for the vinyl protons is characteristic of

the trans configuration.

Table 1: Predicted ¹H NMR Data for 2,4-Dichlorocinnamic acid

Chemical Shift (δ) /
ppm

Multiplicity Integration Assignment

~12.5 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~7.95 Doublet 1H Vinyl proton (-CH=)

~7.70 Doublet 1H Aromatic proton

~7.50 Doublet of doublets 1H Aromatic proton

~7.35 Doublet 1H Aromatic proton

~6.50 Doublet 1H Vinyl proton (=CH-)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and

carboxylic acid groups.

Table 2: Predicted ¹³C NMR Data for 2,4-Dichlorocinnamic acid
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Chemical Shift (δ) / ppm Assignment

~167 Carboxylic acid carbon (C=O)

~141 Vinyl carbon (-CH=)

~136 Aromatic carbon (C-Cl)

~135 Aromatic carbon (C-Cl)

~132 Aromatic carbon (ipso)

~130 Aromatic carbon (CH)

~129 Aromatic carbon (CH)

~128 Aromatic carbon (CH)

~122 Vinyl carbon (=CH-)

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2,4-Dichlorocinnamic acid

Wavenumber (cm⁻¹) Intensity Assignment

3100-2500 Broad O-H stretch (Carboxylic acid)

~1690 Strong C=O stretch (Carboxylic acid)

~1630 Medium C=C stretch (Vinyl)

~1580, ~1470 Medium-Weak C=C stretch (Aromatic)

~1250 Medium C-O stretch (Carboxylic acid)

~820 Strong
C-H bend (Aromatic, out-of-

plane)

~770 Strong C-Cl stretch
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Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-

containing fragments.

Table 4: Predicted Mass Spectrometry Data for 2,4-Dichlorocinnamic acid

m/z Relative Intensity (%) Assignment

216/218/220 High
[M]⁺ (Molecular ion with ³⁵Cl

and ³⁷Cl isotopes)

199/201/203 Medium [M-OH]⁺

171/173/175 Medium [M-COOH]⁺

136/138 Low [C₇H₄Cl]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2,4-Dichlorocinnamic acid is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

¹H NMR Acquisition:

Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 90°

Spectral width: -2 to 14 ppm
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¹³C NMR Acquisition:

Number of scans: 1024-4096

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected.

Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance

(ATR) technique. A small amount of the crystalline powder is placed directly onto the ATR

crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

or germanium ATR accessory.

Data Acquisition:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Processing: A background spectrum of the clean ATR crystal is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL.
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Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is typically

used for this type of compound.

Data Acquisition:

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Mass range: 40-400 amu

Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and

characteristic fragment ions.

Workflow and Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,4-
Dichlorocinnamic acid and the relationships between the different analytical techniques.
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Workflow for Spectroscopic Analysis of 2,4-Dichlorocinnamic Acid
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Caption: Workflow for the spectroscopic analysis of 2,4-Dichlorocinnamic acid.
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Conceptual Relationship of Spectroscopic Data

NMR Spectroscopy

Vibrational Spectroscopy

Mass Spectrometry

2,4-Dichlorocinnamic
Acid

¹H NMR

Proton Environment

¹³C NMR

Carbon Skeleton

Infrared (IR)

Functional Groups

Mass Spec (MS)

Molecular Weight &
Fragmentation

Click to download full resolution via product page

Caption: Relationship between the molecule and the information from each spectroscopic

technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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